REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:7][C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]([NH2:14])=O)=[CH:10][C:9]=1[N+:20]([O-:22])=[O:21].O.[OH-].[NH4+]>C(#N)C>[CH3:7][C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]#[N:14])=[CH:10][C:9]=1[N+:20]([O-:22])=[O:21] |f:3.4|
|
Name
|
|
Quantity
|
1.082 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
is added until a pH of about 8
|
Type
|
CUSTOM
|
Details
|
The product that precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with water (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |